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Compound of Interest

Compound Name:
Enmein, 13-deoxy-19-hydroxy-,

(19R)-

Cat. No.: B13913561 Get Quote

Executive Summary & Strategic Overview
Enmein is a 6,7-seco-ent-kaurene diterpenoid characterized by a complex tetracyclic scaffold,

a bicyclo[3.2.1]octane core, and a unique 1,7-lactone moiety.[1] Its potent biological profile—

specifically targeting the PI3K/Akt/mTOR signaling pathway and inhibiting NF-κB—makes it a

high-value scaffold for oncology and anti-inflammatory therapeutics.

However, the structural complexity of enmein (multiple contiguous stereocenters, including all-

carbon quaternary centers) presents a significant barrier to Structure-Activity Relationship

(SAR) studies.[1] This guide outlines two distinct protocols for accessing enmein analogs:

De Novo Total Synthesis: A modular approach for deep-seated scaffold modification, utilizing

a stereoselective Diels–Alder/cage-formation strategy.[1]

Semi-Synthetic Divergence: A high-throughput amenable route starting from the abundant

natural product Oridonin, utilizing oxidative cleavage to access the enmein core.

Retrosynthetic Analysis & Logic
The synthesis of enmein analogs requires precise stereocontrol, particularly at the C8 and C10

quaternary centers and the C/D ring junction. The strategy described below prioritizes the early

establishment of the "cage" structure to direct subsequent functionalization via substrate

control.
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Figure 1:Bifurcated strategy for accessing enmein analogs. The De Novo route (Green) allows

core scaffold manipulation, while the Semi-Synthetic route (Red) offers rapid access to

peripheral derivatives.[1]

Protocol A: De Novo Stereoselective Synthesis
(Core Construction)
Objective: Construct the tetracyclic ent-kaurene skeleton with high diastereoselectivity. Primary

Mechanism: Intermolecular Diels–Alder cycloaddition followed by a reductive alkenylation

cascade.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
Diene: Danishefsky-type silyloxydiene (custom synthesized).

Dienophile: Cyclic anhydride derivative (e.g., 3-methyl-dihydro-2,5-furandione).[1]

Catalysts/Reagents: L-Selectride, Pd(PPh3)4, Vinyl triflate source, Barton–McCombie

reagents (AIBN, Bu3SnH).[1]
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Solvents: Toluene (anhydrous), THF (anhydrous).[1]

Step-by-Step Methodology
Phase 1: Stereoselective Diels–Alder Cycloaddition[1]

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the anhydride dienophile

(1.0 equiv) in anhydrous Toluene (0.1 M).

Addition: Add Danishefsky-type diene (1.2 equiv) dropwise at room temperature.

Cyclization: Reflux the mixture at 110°C for 15 hours.

Mechanistic Insight: The high temperature promotes the endo-transition state, establishing

the relative stereochemistry of the cis-fused ring junction.

Hydrolysis: Cool to 0°C and treat with 1N HCl (aq) to hydrolyze the silyl enol ether.

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash

chromatography (Hexanes/EtOAc).

Checkpoint: Verify the bicyclic enone structure via 1H-NMR (look for olefinic protons ~6.0-

7.0 ppm).[1]

Phase 2: Cage Formation & Quaternary Center Installation
Reduction: Dissolve the bicyclic enone in THF at -78°C. Add L-Selectride (1.1 equiv) slowly.

Stereocontrol: The bulky hydride attacks from the less hindered convex face, setting the

C-ring stereochemistry.[1]

Enolate Trapping: Do not quench. Add a vinyl triflate reagent (e.g., Comins' reagent) to trap

the lithium enolate, generating the vinyl triflate intermediate.[1]

Pd-Catalyzed Alkenylation: Warm to RT. Add Pd(PPh3)4 (5 mol%) and a vinyl stannane or

boronate partner. Heat to 60°C for 4 hours.

Result: This constructs the D/E ring precursors.[2]
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Lactonization: Treat the intermediate with dilute acid to induce spontaneous lactonization,

forming the rigid cage structure that locks the conformation for the final steps.

Protocol B: Semi-Synthesis from Oridonin
(Derivatization)[1]
Objective: Rapid generation of C6-modified enmein analogs for SAR profiling. Starting Material:

Oridonin (commercially available, >98% purity).[1]
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Figure 2:Semi-synthetic workflow converting Oridonin to Enmein analogs via oxidative

cleavage.[1]

Step-by-Step Methodology
Oxidative Cleavage (Ring B Opening):

Dissolve Oridonin (1.0 mmol) in anhydrous THF/DCM (1:1).

Add Lead Tetraacetate (Pb(OAc)4) (4.5 equiv) and anhydrous Na2CO3 (10 equiv) at 0°C.

Stir at 25°C for 3-5 hours. Monitor by TLC (Oridonin Rf ≈ 0.3, Product Rf ≈ 0.6 in 5%

MeOH/DCM).

Mechanism:[1][3][4][5] Pb(OAc)4 cleaves the vicinal glycol (or related 6,7-bond motif) in

Oridonin, generating the 6,7-seco-aldehyde/acid which spontaneously lactonizes to form

the 1,7-lactone enmein core.[1]

Purification: Filter through Celite to remove lead salts. Concentrate and purify via silica gel

chromatography.
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C6-Functionalization (Library Generation):

To introduce diversity at the C6-hydroxyl (newly formed or exposed):

React the Enmein core with various acyl chlorides or isocyanates in DCM with

DMAP/TEA.

Target: Introduce aromatic or heterocyclic moieties to probe the PI3K binding pocket.

Characterization & Quality Control
Critical Data Summary Table

Parameter Method
Acceptance
Criteria

Note

Purity HPLC (C18 column) >95% Area
UV detection at 210

nm & 254 nm.[1]

Identity 1H-NMR (600 MHz)
Distinctive 1,7-lactone

signals

Look for C1-H doublet

at ~4.5-5.0 ppm.[1]

Stereochemistry NOESY / X-ray
Match predicted NOE

correlations

Critical for C8/C10

quaternary centers.

Residual Metal ICP-MS <10 ppm (Pd, Pb)
Essential for biological

assays.[1]

Troubleshooting Guide
Problem: Low yield in Diels–Alder step.

Solution: Ensure the diene is freshly prepared and silyl groups are intact. Use a sealed

tube to prevent solvent loss at reflux.

Problem: Incomplete oxidative cleavage of Oridonin.

Solution: Pb(OAc)4 is moisture sensitive. Use a fresh bottle or recrystallize before use.

Ensure strictly anhydrous conditions.
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Problem: Epimerization at C-alpha positions.

Solution: Avoid strong bases during workup. Use buffered quenching solutions (e.g.,

Phosphate buffer pH 7).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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